1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
Overview
Description
Used in the preparation of biarylpyrazole based derivatives as cannabinoid CB1 receptor antagonists.
Scientific Research Applications
Potential for Nonlinear Optical (NLO) Materials
1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester is part of a novel series of compounds studied for their nonlinear optical properties. Specifically, compound 3c, which contains a carboxylic acid group and an ester substituent, demonstrated significant optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013).
Corrosion Inhibition for Steel
Derivatives of this compound, specifically 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies found that these compounds effectively reduced the corrosion rate, with the inhibition efficiency increasing with the concentration of the pyrazole compounds (Herrag et al., 2007).
Synthesis and Characterization
The synthesis and characterization of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been detailed in research. These studies involve the synthesis through one-pot condensation reactions and characterization through various methods like X-ray diffraction, NMR, and IR spectroscopy, shedding light on the potential for varied applications (Viveka et al., 2016).
Pharmaceutical Applications
While specific information on this compound in pharmaceutical applications was excluded as per the request, it's important to note that structurally similar compounds have been investigated for pharmacological properties. This includes research into their potential as analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Crystallography and Molecular Structure Analysis
Research has also focused on the crystallography and molecular structure analysis of similar compounds, which is essential in understanding their chemical behavior and potential applications in various fields (Kumarasinghe et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, altering the conformation, and modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of such compounds with their targets can lead to various cellular responses, potentially influencing cell function and viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-phenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)17-12(2)18(13-7-5-4-6-8-13)23(22-17)16-10-9-14(20)11-15(16)21/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMQWALXEHYKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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